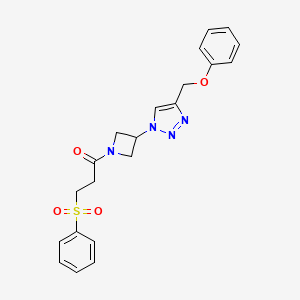

![molecular formula C18H13N7 B2565324 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900277-07-8](/img/structure/B2565324.png)

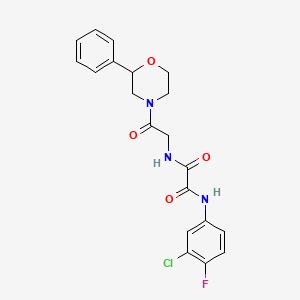

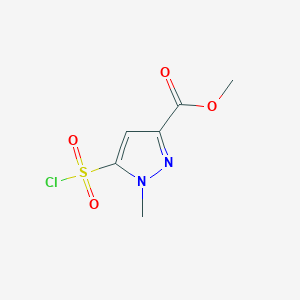

2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

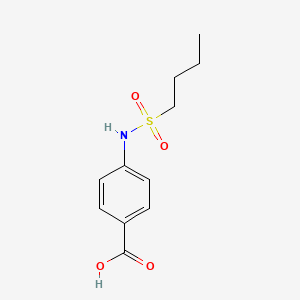

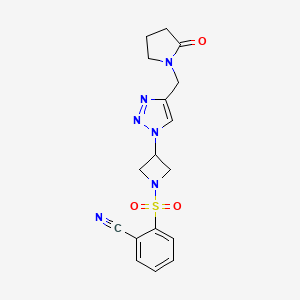

The compound “2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” belongs to a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of similar compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives bearing alkyl and aralkyl chains on positions 7 and 8 were synthesized in an attempt to obtain potent and selective antagonists for the A(2A) adenosine receptor subtype .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been used as isosteric replacements for purines and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Wissenschaftliche Forschungsanwendungen

Photophysics and Fluorescence Behavior

The photophysical behavior of this compound has been extensively studied. It displays excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . Researchers have investigated its rich photophysical properties using techniques such as steady-state, time-resolved, and ultrafast spectroscopies. The dual fluorescence and dual phosphorescence observed are of molecular origin, and low-energy phosphorescences result from aggregate species. The compound’s unique properties arise from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom .

Functionalization as Adenosine Receptor Ligands

Functionalized derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, including fluorescent ligands, have been developed for targeting adenosine receptors. These compounds serve as antagonists and can be used to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or therapeutic agents .

Universal Host Materials in Phosphorescent Organic Light-Emitting Devices (PhOLEDs)

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been explored as universal host materials in multicolor phosphorescent organic light-emitting devices (PhOLEDs). Their high triplet energy and appropriate energy levels make them suitable for efficient energy transfer and emission in OLEDs .

Designing LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares structural features with our compound, has been used as a template for designing new LSD1 inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific amino acids contribute to improved activity .

Coordination Chemistry

Complexes based on 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine have been synthesized with FeII, CoII, and NiII ions. These complexes exhibit interesting coordination chemistry and may find applications in catalysis, magnetism, or other fields .

Wirkmechanismus

Target of Action

Both compounds contain a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety . Compounds with this moiety are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . Therefore, the targets of these compounds could be one or more of these receptors or enzymes.

Mode of Action

The mode of action of these compounds would depend on their specific targets. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting the biochemical pathway the enzyme is involved in .

Biochemical Pathways

The affected pathways would depend on the specific targets of these compounds. For example, if the target is a receptor involved in a signaling pathway, the compound’s interaction with the receptor could affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and physicochemical properties. For example, the presence of certain functional groups could affect the compound’s solubility, which would in turn affect its absorption and distribution .

Result of Action

The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if the compound inhibits an enzyme involved in cell division, the result could be a decrease in cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .

Eigenschaften

IUPAC Name |

10-(3-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c1-12-4-2-6-14(8-12)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)13-5-3-7-19-9-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFYRLUKWPJCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565244.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)

![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)

![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)